4-Bromo-1-chlorodibenzo[b,d]furan
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Overview
Description
4-Bromo-1-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 4 and 1 are replaced by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran. One common method is the bromination of dibenzofuran followed by chlorination. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chlorodibenzo[b,d]furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluorodibenzo[b,d]furan
- 4-Bromo-1-iododibenzo[b,d]furan
- 4-Chloro-1-fluorodibenzo[b,d]furan
- 4-Chloro-1-iododibenzo[b,d]furan
Uniqueness
4-Bromo-1-chlorodibenzo[b,d]furan is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-chlorodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVNNGEAKRGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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